4-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine
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Overview
Description
4-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine is a complex organic compound featuring a pyridine ring substituted with a trifluoromethyl group and an azetidine moiety linked through an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with an isocyanate under controlled conditions.
Azetidine Formation: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Coupling Reactions: The oxadiazole and azetidine intermediates are then coupled to form the desired compound, often using reagents like coupling agents and catalysts to facilitate the reaction.
Final Substitution: The trifluoromethyl group is introduced through nucleophilic substitution reactions, typically using trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogenating agents, organometallic reagents, and strong bases are often employed.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives and reduced oxadiazole products.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine has several research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart specific biological activities.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials, such as organic semiconductors.
Chemical Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the oxadiazole and azetidine rings may contribute to specific interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)oxy]-2-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)oxy]-2-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
3-propan-2-yl-5-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-9(2)14-20-13(24-21-14)8-22-6-11(7-22)23-10-3-4-19-12(5-10)15(16,17)18/h3-5,9,11H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBKNVRNEYKEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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